molecular formula C10H9N3O B13285761 1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one

1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one

Cat. No.: B13285761
M. Wt: 187.20 g/mol
InChI Key: BVYRTQCQORPPOG-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the condensation of pyrazole derivatives with pyridine derivatives. One common method involves the reaction of 2-chloropyridine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

  • 1-(2-Pyridyl)-3-(1H-pyrazol-1-yl)propan-1-one
  • 2-(1H-Pyrazol-1-yl)pyridine
  • 4-(1H-Pyrazol-1-yl)pyridine

Uniqueness: 1-[2-(1H-Pyrazol-1-YL)pyridin-4-YL]ethan-1-one is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(2-pyrazol-1-ylpyridin-4-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)9-3-5-11-10(7-9)13-6-2-4-12-13/h2-7H,1H3

InChI Key

BVYRTQCQORPPOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N2C=CC=N2

Origin of Product

United States

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